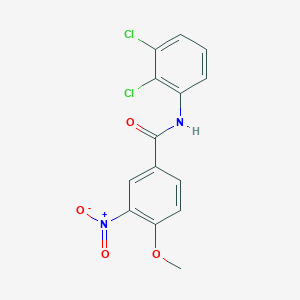
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DCPP , belongs to the phenylpiperazine family. It serves as both a precursor in the synthesis of aripiprazole (an antipsychotic medication) and one of its metabolites . its pharmacological activity as a serotonin receptor agonist remains unclear, unlike its close analogue, 3-chlorophenylpiperazine (mCPP). Notably, 2,3-DCPP acts as a partial agonist of dopamine D2 and D3 receptors .
Métodos De Preparación
Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:
Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.
Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.
Análisis De Reacciones Químicas
Reactions::
Reduction: 2,3-DCPP can undergo reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions.
Oxidation: While not a primary feature, oxidation reactions are possible.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
- Reduction: 4-methoxy-3-aminobenzamide.
- Substitution: Various derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
2,3-DCPP’s applications span several fields:
Medicine: Its role as an aripiprazole precursor is crucial in antipsychotic therapy.
Chemistry: It serves as a building block for drug development.
Biology: Research on its receptor interactions and pharmacology.
Industry: Its use in pharmaceutical manufacturing.
Mecanismo De Acción
The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.
Comparación Con Compuestos Similares
3,4-DCPP: A positional isomer, acting as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Another derivative with distinct properties.
Propiedades
Fórmula molecular |
C14H10Cl2N2O4 |
|---|---|
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19) |
Clave InChI |
UNGXZSHOGCXDDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


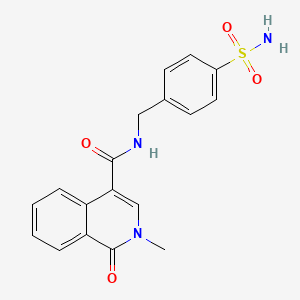
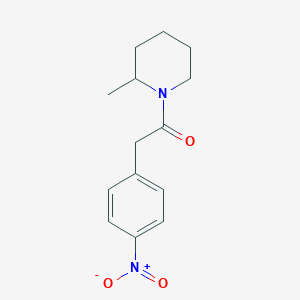
![Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11025593.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)
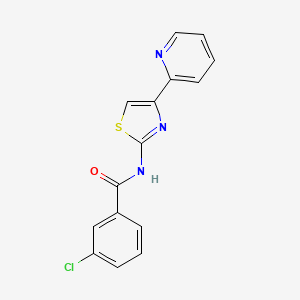
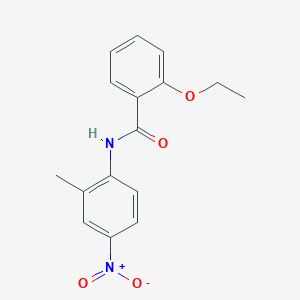
![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![7-(4-Ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11025640.png)
![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11025668.png)
![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)
